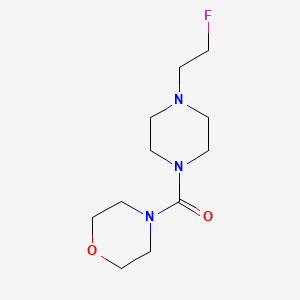

(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

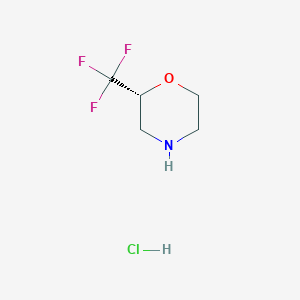

“(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone” is a chemical compound that has been studied for its potential applications in various fields. It is structurally characterized by the presence of a piperazine moiety . This compound has been shown to be a potent and very isoform-selective inhibitor of AKR1C3, an aldo-keto reductase enzyme .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones were prepared by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Compounds similar to "(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone" have been synthesized and structurally characterized to understand their potential bioactive properties. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles have been conducted to evaluate antiproliferative activity. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule. This analysis provides insights into the interaction patterns that may influence biological activity (Benaka Prasad et al., 2018).

Antitumor Activity

Research on compounds with a morpholino and piperazine moiety has shown promising results in antitumor activity. A study on the synthesis, crystal structure, and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone revealed distinct inhibition on the proliferation of various cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Zhi-hua Tang & W. Fu, 2018).

Antimicrobial Activities

The development of new antimicrobial agents is another significant application. For instance, novel 1,2,4-Triazole derivatives, including morpholine or methyl piperazine as amine components, have been synthesized and screened for their antimicrobial activities. Some of these compounds showed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied. These compounds exhibit fluorescence quantum yields that are characteristic of pH probes, suggesting applications in bioimaging and sensors (Jiaan Gan et al., 2003).

Solvent-polarity Reconfigurable Fluorescent Logic Gates

Compounds incorporating a piperazine receptor and an aryl group have been designed as fluorescent logic gates. Their luminescent properties can be reconfigured between different logic operations by altering the solvent polarity, highlighting their potential in developing novel optical materials and sensors (Gabriel Gauci & David C. Magri, 2022).

Eigenschaften

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN3O2/c12-1-2-13-3-5-14(6-4-13)11(16)15-7-9-17-10-8-15/h1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOGMXWLRWYPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluoroethyl)piperazin-1-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)

![5-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2986424.png)

![methyl 7-cyano-6-{[(1E)-(dimethylamino)methylene]amino}-2,3-dihydro-1H-pyrrolizine-5-carboxylate](/img/structure/B2986425.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2986426.png)

![5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide](/img/structure/B2986434.png)

![1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986436.png)